1-(3-Nitrofenil)pirrolidin-2-ona

Descripción general

Descripción

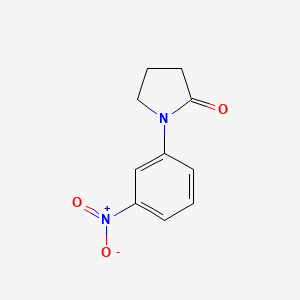

1-(3-Nitrophenyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidinone ring substituted with a nitrophenyl group at the 1-position

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development : The compound has been investigated as a potential lead for developing new therapeutic agents. Its structural features are conducive to modulating biological activity, making it a candidate for drug discovery efforts targeting various diseases.

Anticancer Properties : Research indicates that derivatives of 1-(3-nitrophenyl)pyrrolidin-2-one exhibit selective inhibition of cancer-related kinases. For instance, studies have shown that modifications to the pyrrolidine scaffold can enhance potency against specific cancer types, highlighting its potential in oncology .

Antiviral Activity : Recent investigations have revealed that this compound can inhibit key kinases involved in viral replication, such as AAK1 and GAK, which are crucial for the replication of viruses like Dengue. In vitro studies demonstrated significant antiviral effects in human dendritic cells, suggesting its therapeutic relevance .

Biological Applications

Biological Activity : The nitrophenyl group in 1-(3-nitrophenyl)pyrrolidin-2-one is known to participate in electron transfer reactions, which can modulate various biological pathways. This interaction may lead to antimicrobial and anti-inflammatory effects .

Neuropharmacology : The compound has been explored for its potential use in treating neurological disorders. Pyrrolidine derivatives are often associated with anticonvulsant properties, and ongoing research aims to elucidate the mechanisms by which these compounds can affect neurotransmission .

Chemical Synthesis

Synthetic Intermediates : 1-(3-Nitrophenyl)pyrrolidin-2-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and reduction reactions makes it valuable for creating diverse chemical entities .

| Reaction Type | Product Formed |

|---|---|

| Reduction of Nitro Group | 1-(3-Aminophenyl)pyrrolidin-2-one |

| Substitution Reactions | Various substituted derivatives depending on nucleophiles used |

Anticancer Activity

A study focusing on structure-activity relationships (SAR) revealed that certain derivatives of 1-(3-nitrophenyl)pyrrolidin-2-one exhibited potent anticancer activity by selectively targeting kinases involved in tumor growth. These findings suggest that further optimization could yield effective cancer therapies .

Antiviral Properties

In a notable case study, treatment with 1-(3-nitrophenyl)pyrrolidin-2-one led to significant reductions in viral loads in infected human dendritic cells. This highlights the compound's potential as an antiviral agent against Dengue virus and possibly other viral infections .

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Nitrophenyl)pyrrolidin-2-one are currently unknown. The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a wide range of biological targets

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and changes caused by 1-(3-Nitrophenyl)pyrrolidin-2-one remain to be elucidated.

Biochemical Pathways

Given the diversity of biological activities associated with pyrrolidine derivatives , it is likely that 1-(3-Nitrophenyl)pyrrolidin-2-one could affect multiple pathways

Pharmacokinetics

The pharmacokinetic properties of 1-(3-Nitrophenyl)pyrrolidin-2-one, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. These properties are crucial for understanding the compound’s bioavailability. Pyrrolidine derivatives are known to have diverse ADME properties, which can be influenced by the specific structure of the compound .

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that 1-(3-Nitrophenyl)pyrrolidin-2-one could have multiple effects at the molecular and cellular levels.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating and a solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of 1-(3-Nitrophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 1-(3-Aminophenyl)pyrrolidin-2-one.

Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 1-(4-Nitrophenyl)pyrrolidin-2-one

- 1-(2-Nitrophenyl)pyrrolidin-2-one

- 1-(3-Chlorophenyl)pyrrolidin-2-one

Comparison: 1-(3-Nitrophenyl)pyrrolidin-2-one is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for specific applications .

Actividad Biológica

1-(3-Nitrophenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-(3-Nitrophenyl)pyrrolidin-2-one has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 61372-79-0

The presence of the nitrophenyl group is significant for its biological properties, influencing its reactivity and interaction with biological targets.

The biological activity of 1-(3-Nitrophenyl)pyrrolidin-2-one can be attributed to several mechanisms:

- Radical Scavenging Activity : This compound has shown potential as a radical scavenger, which is critical in mitigating oxidative stress in biological systems. Studies indicate that it can neutralize free radicals effectively, contributing to its protective effects against cellular damage.

- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, which can be useful in therapeutic applications. For instance, it has been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which play a role in inflammatory responses and asthma management .

Structure-Activity Relationship (SAR)

The structure of 1-(3-Nitrophenyl)pyrrolidin-2-one significantly influences its biological activity. The nitro group is crucial for enhancing the compound's lipophilicity and facilitating interactions with biological targets. Variations in the pyrrolidinone structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug design .

Case Studies

- Antioxidant Activity : In a study evaluating the antioxidant properties of various pyrrolidinone derivatives, 1-(3-Nitrophenyl)pyrrolidin-2-one exhibited significant radical scavenging capabilities, with an IC value indicating effective inhibition of oxidative stress markers .

- PDE Inhibition : A comparative study on PDE inhibitors demonstrated that 1-(3-Nitrophenyl)pyrrolidin-2-one showed promising results with an IC value of 0.55 μM, outperforming several known inhibitors . This suggests potential therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Comparative Analysis

The following table summarizes the biological activities of 1-(3-Nitrophenyl)pyrrolidin-2-one compared to other pyrrolidinone derivatives:

| Compound Name | IC (μM) | Activity Type |

|---|---|---|

| 1-(3-Nitrophenyl)pyrrolidin-2-one | 0.55 | PDE Inhibition |

| Rolipram | 5.43 | PDE Inhibition |

| Compound A | 0.36 | Antioxidant |

| Compound B | 10.0 | Antioxidant |

This table illustrates the relative potency of 1-(3-Nitrophenyl)pyrrolidin-2-one in comparison to other compounds, highlighting its potential as a lead candidate for further development.

Propiedades

IUPAC Name |

1-(3-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-5-2-6-11(10)8-3-1-4-9(7-8)12(14)15/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCSTAQTJIWEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363776 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61372-79-0 | |

| Record name | 1-(3-nitrophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.